N-(1H-benzimidazol-2-yl)-2-(cyclohexen-1-yl)acetamide
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Overview
Description
N-(1H-benzimidazol-2-yl)-2-(cyclohexen-1-yl)acetamide is a chemical compound that has been studied for its potential applications in scientific research. This compound is of interest due to its unique chemical structure and potential biological activity. In
Scientific Research Applications
N-(1H-benzimidazol-2-yl)-2-(cyclohexen-1-yl)acetamide has been studied for its potential applications in scientific research. One area of interest is its potential as a therapeutic agent. Studies have shown that this compound exhibits anticancer activity by inhibiting the growth of cancer cells. It has also been studied for its potential as an anti-inflammatory agent and as a treatment for neurodegenerative diseases.
Mechanism of Action
The mechanism of action of N-(1H-benzimidazol-2-yl)-2-(cyclohexen-1-yl)acetamide is not fully understood. However, studies have suggested that it may act by inhibiting certain enzymes or proteins that are involved in cellular processes such as cell division and inflammation.
Biochemical and Physiological Effects:
Studies have shown that this compound exhibits various biochemical and physiological effects. For example, it has been shown to induce apoptosis (programmed cell death) in cancer cells, inhibit the production of inflammatory cytokines, and reduce oxidative stress.
Advantages and Limitations for Lab Experiments
One advantage of using N-(1H-benzimidazol-2-yl)-2-(cyclohexen-1-yl)acetamide in lab experiments is its potential as a therapeutic agent. However, there are also limitations to its use. For example, the compound may exhibit toxicity at high doses, and its mechanism of action is not fully understood.
Future Directions
There are several future directions for research on N-(1H-benzimidazol-2-yl)-2-(cyclohexen-1-yl)acetamide. One area of interest is further investigation of its potential as a therapeutic agent for cancer and other diseases. Additionally, research could focus on elucidating the compound's mechanism of action and identifying potential targets for drug development. Finally, studies could explore the effects of this compound in combination with other drugs or therapies.
Synthesis Methods
The synthesis of N-(1H-benzimidazol-2-yl)-2-(cyclohexen-1-yl)acetamide involves the reaction of 2-aminobenzimidazole with cyclohexenone in the presence of acetic anhydride and a catalyst. The reaction yields the desired product, which can be purified and characterized using various analytical techniques such as NMR spectroscopy and mass spectrometry.
Properties
IUPAC Name |
N-(1H-benzimidazol-2-yl)-2-(cyclohexen-1-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3O/c19-14(10-11-6-2-1-3-7-11)18-15-16-12-8-4-5-9-13(12)17-15/h4-6,8-9H,1-3,7,10H2,(H2,16,17,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RNZODKPHEYNVDN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(=CC1)CC(=O)NC2=NC3=CC=CC=C3N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.